molecular formula C8H15NO3 B132341 (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate CAS No. 149057-20-5

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Cat. No.: B132341
CAS No.: 149057-20-5
M. Wt: 173.21 g/mol
InChI Key: ZBBGKXNNTNBRBH-ZCFIWIBFSA-N
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Description

®-tert-Butyl (oxiran-2-ylmethyl)carbamate is a chiral compound that features an oxirane ring and a carbamate group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxirane ring makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (oxiran-2-ylmethyl)carbamate typically involves the reaction of ®-glycidol with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction proceeds as follows:

    Starting Materials: ®-glycidol and tert-butyl isocyanate.

    Reaction Conditions: The reaction is typically conducted at room temperature in an inert solvent like dichloromethane.

    Catalyst/Base: Triethylamine is commonly used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of ®-tert-Butyl (oxiran-2-ylmethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (oxiran-2-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction of the carbamate group can yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening products.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are used for the oxidation of the oxirane ring.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of the carbamate group.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Amines: Resulting from the reduction of the carbamate group.

    Substituted Products: Various substituted alcohols or ethers formed from nucleophilic substitution reactions.

Scientific Research Applications

®-tert-Butyl (oxiran-2-ylmethyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Materials Science: The compound is utilized in the development of polymers and resins with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: Used in the production of coatings and adhesives due to its reactive oxirane ring.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl (oxiran-2-ylmethyl)carbamate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    tert-Butyl (oxiran-2-ylmethyl)carbamate: The racemic mixture containing both ® and (S) enantiomers.

    tert-Butyl (2-hydroxyethyl)carbamate: Lacks the oxirane ring but contains a similar carbamate group.

Uniqueness

®-tert-Butyl (oxiran-2-ylmethyl)carbamate is unique due to its chiral nature and the presence of both an oxirane ring and a carbamate group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry.

Properties

IUPAC Name

tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBGKXNNTNBRBH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440294
Record name (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149057-20-5
Record name 1,1-Dimethylethyl N-[(2R)-2-oxiranylmethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149057-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [(2R)-oxiranylmethyl]-, 1,1-dimethylethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 28.9 g (184 mmol) of tert-butyl allylcarbamate in 400 mL of dichloromethane was added 103 g (460 mmol) of 77% 3-chloroperoxybenzoic acid at room temperature. The reaction mixture was stirred at room temperature overnight. The solid was filtered and the filtrate was concentrated. The residue was taken up in diethyl ether and washed with 5% sodium hydrosulfite (3×), saturated sodium bicarbonate (3×), brine (3×), and dried over anhydrous magnesium sulfate. Removal of solvent gave 21 g (66%) of tert-butyl 2-oxiranylmethylcarbamate as a liquid. 1H-NMR (400 MHz, CDCl3): δ 4.73 (br s, 1H), 3.53 (br s, 1H), 3.21 (m, 1H), 3.08 (br s, 1H), 2.77 (t, J=4 Hz, 1H), 2.58 (m, 1H), 1.43 (s, 9H).
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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